molecular formula C18H16S B14443387 Thiophene, 3,4-bis(phenylmethyl)- CAS No. 74714-05-9

Thiophene, 3,4-bis(phenylmethyl)-

Cat. No.: B14443387
CAS No.: 74714-05-9
M. Wt: 264.4 g/mol
InChI Key: VJTMHNPWCXJXQL-UHFFFAOYSA-N
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Description

Thiophene, 3,4-bis(phenylmethyl)- is a useful research compound. Its molecular formula is C18H16S and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74714-05-9

Molecular Formula

C18H16S

Molecular Weight

264.4 g/mol

IUPAC Name

3,4-dibenzylthiophene

InChI

InChI=1S/C18H16S/c1-3-7-15(8-4-1)11-17-13-19-14-18(17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

VJTMHNPWCXJXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC=C2CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Thiophene, 3,4 Bis Phenylmethyl and Analogues

Direct Synthesis Approaches

Direct methods for constructing the 3,4-dibenzylthiophene core often involve the formation of the thiophene (B33073) ring from acyclic precursors, allowing for the direct installation of the benzyl (B1604629) groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the synthesis of aryl- and heteroaryl-substituted thiophenes. researchgate.netorgsyn.org These reactions typically involve the coupling of a dihalogenated thiophene with an appropriate organometallic reagent. For the synthesis of 3,4-dibenzylthiophene, a 3,4-dihalothiophene can be coupled with a benzyl-metal species.

A general method for the Suzuki-Miyaura double cross-coupling of dibromothiophenes has been developed using a palladium acetate (B1210297)/triphenylphosphine catalytic system in aqueous ethanol. researchgate.net This approach allows for the reaction of various (hetero)arylboronic acids with dibromothiophenes to furnish diarylthiophenes in moderate to excellent yields. researchgate.net While not explicitly detailing the synthesis of 3,4-dibenzylthiophene, this methodology is applicable. For instance, the reaction of 3,4-dibromothiophene (B32776) with benzylboronic acid under these or similar conditions would be a viable route. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. acs.orgcommonorganicchemistry.com For example, the use of highly effective catalysts like Pd(dtbpf)Cl₂ has been explored for coupling thiophenes and anilines in water. mdpi.com

The Stille coupling offers another avenue, reacting an organostannane with an organic halide. orgsyn.orgwiley-vch.de The synthesis of 3,4-dibenzylthiophene could be envisioned by reacting 3,4-dibromothiophene with a benzylstannane reagent in the presence of a palladium catalyst. researchgate.net The Stille reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. orgsyn.orgnih.gov

Table 1: Examples of Coupling Reactions for Di-substituted Thiophenes
Reactant 1Reactant 2Catalyst/ConditionsProductReference
Dibromothiophenes(Hetero)arylboronic acidsPd(OAc)₂/PPh₃, aq. EtOHDiarylthiophenes researchgate.net
3,4-Dibromoaniline2-Thienyl boronic acidPd(dtbpf)Cl₂, Kolliphor EL, water3,4-di-(2-Thienyl)aniline mdpi.com
3,4-Dibromoaniline3-Thienyl boronic acidPd(dtbpf)Cl₂, Kolliphor EL, water3,4-di-(3-Thienyl)aniline mdpi.com
Aryl chloridesThiophene- and furanboronic acidsPd catalyst, aq. n-butanolAryl-thiophenes/furans acs.org

The Paal-Knorr thiophene synthesis is a classical and straightforward method for preparing thiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, often under acidic conditions. organic-chemistry.orgchem-station.comuobaghdad.edu.iq To synthesize 3,4-dibenzylthiophene, the required precursor would be 1,4-diphenyl-2,3-dibenzyl-1,4-butanedione. The reaction proceeds by converting the diketone into a thioketone, which then undergoes cyclization and dehydration to form the thiophene ring. wikipedia.org It is important to note that this reaction can generate toxic hydrogen sulfide (B99878) gas as a byproduct. chem-station.com The mechanism is believed to proceed through the sulfurization of the dicarbonyl compound rather than the initial formation of a furan (B31954) followed by sulfurization. organic-chemistry.orgwikipedia.org

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like polysubstituted thiophenes in a single step from three or more starting materials. tandfonline.combeilstein-journals.org These reactions are advantageous due to their atom economy, time-saving nature, and often environmentally benign conditions. tandfonline.com

The cyclization of functionalized alkynes is an innovative and regioselective method for synthesizing substituted thiophenes. nih.govnih.gov This approach allows for the construction of the thiophene ring with a specific substitution pattern in a single step, often with high atom economy. nih.gov Various transition metals, including palladium and copper, can catalyze these cyclization reactions. nih.gov For example, 1-mercapto-3-yn-2-ols can be converted to thiophenes in the presence of a PdI₂ catalyst. nih.gov The synthesis of 3,4-dibenzylthiophene via this route would require a suitably substituted alkyne precursor. Another strategy involves the thioannulation of Morita–Baylis–Hillman acetates of acetylenic aldehydes with potassium thioacetate, which proceeds under mild, metal-free conditions. acs.org

Thioannulation and cycloisomerization reactions provide another direct entry to substituted thiophenes. acs.org A notable example is the base-promoted thioannulation of Morita–Baylis–Hillman acetates derived from acetylenic aldehydes using potassium thioacetate. This reaction proceeds through a tandem allylic substitution and deacetylative 5-exo-dig-thiocycloisomerization. acs.org This metal-free approach offers a mild pathway to functionalized thiophenes. For instance, a substrate containing two Morita–Baylis–Hillman acetate groups tethered to a phenyl ring can undergo this reaction to yield a bis-thiophene derivative. acs.org

Synthesis of Halogenated Intermediates for Functionalization

The synthesis of halogenated thiophenes is crucial as these compounds serve as versatile intermediates for further functionalization, typically through cross-coupling reactions. nih.gov The direct halogenation of a pre-formed 3,4-dibenzylthiophene core or the synthesis of a halogenated thiophene that can then be dibenzylated are both viable strategies.

Electrophilic halogenation of thiophenes is a common method. youtube.com For instance, bromination can be achieved using various brominating agents. studysmarter.co.uk A visible-light-induced radical C(sp³)–H bromination of 4-methylthiophene derivatives using HBr/H₂O₂ has been developed, offering an environmentally friendly method. rsc.org While this specific method targets the methyl group, similar principles of radical halogenation could potentially be adapted. The regioselectivity of halogenation on the thiophene ring is influenced by the directing effects of existing substituents.

Alternatively, starting with a readily available halogenated thiophene, such as 3,4-dibromothiophene, allows for subsequent functionalization at these positions. researchgate.netresearchgate.net Unsymmetrically 3,4-disubstituted thiophenes can be prepared through regiospecific mono-ipso-iodination of a silylated thiophene followed by palladium-catalyzed reactions. rsc.org

Regioselective Synthetic Control

The synthesis of 3,4-disubstituted thiophenes, including Thiophene, 3,4-bis(phenylmethyl)-, hinges on achieving high regioselectivity to avoid the formation of undesired 2,4-, 2,5-, or 2,3-isomers. The inherent reactivity of the thiophene ring, which typically favors electrophilic substitution at the C2 and C5 positions, makes direct functionalization at the C3 and C4 positions challenging. rsc.org Consequently, synthetic strategies often rely on pre-functionalized thiophene precursors where the 3,4-substitution pattern is already established.

A prominent strategy involves the use of 3,4-dibromothiophene as a versatile starting material. google.com This precursor effectively locks in the desired substitution pattern, allowing for subsequent functionalization reactions to occur exclusively at the 3 and 4 positions. The synthesis of 3,4-dibromothiophene itself can be achieved through a multi-step process starting from thiophene, which is first perbrominated to yield tetrabromothiophene, followed by a selective debromination to furnish the 3,4-dibromo isomer. google.com

Another powerful method for establishing regiocontrol is through a cycloaddition-cycloreversion pathway. Research has demonstrated an intermolecular cycloaddition–cycloreversion procedure between disubstituted acetylenes and a 4-substituted thiazole (B1198619) to generate 3,4-disubstituted thiophenes. rsc.orgrsc.org For instance, starting with 3,4-bis(trimethylsilyl)thiophene, researchers can perform consecutive regiospecific mono-ipso-iodination followed by palladium-catalyzed reactions to create unsymmetrically 3,4-disubstituted thiophenes. rsc.orgrsc.org This approach offers a high degree of control over the final substitution pattern.

The functionalization of C-H bonds at the β-positions (C3 and C4) of the thiophene ring is generally more difficult than at the α-positions (C2 and C5). rsc.org However, recent advances have shown that palladium-catalyzed 1,4-migration can be employed to activate these β-positions, enabling direct coupling reactions and offering a novel route to specific 3,4-functionalized thiophenes. rsc.org

Catalytic Systems in Thiophene Functionalization (e.g., Palladium-Catalyzed Cross-Coupling)

Catalytic systems, particularly those based on palladium, are indispensable for the synthesis of "Thiophene, 3,4-bis(phenylmethyl)-" and its analogues from precursors like 3,4-dibromothiophene. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, provide efficient and versatile methods for forming the crucial carbon-carbon bonds. thieme-connect.de

For the synthesis of Thiophene, 3,4-bis(phenylmethyl)-, a Suzuki coupling reaction would be a highly suitable method. This would involve reacting 3,4-dibromothiophene with two equivalents of benzylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base.

A key example of palladium catalysis in this context is the functionalization of 3,4-bis(trimethylsilyl)thiophene. After a regiospecific mono-ipso-iodination to create a 3-iodo-4-(trimethylsilyl)thiophene intermediate, a palladium-catalyzed reaction can be used to introduce a substituent at the 3-position. rsc.orgrsc.org This demonstrates the power of combining regioselective precursor synthesis with advanced catalytic functionalization.

Direct C–H functionalization is an increasingly important area in thiophene chemistry. While C3-selective arylation has been achieved using a heterogeneous Pd/C catalyst, this was demonstrated on unsubstituted thiophenes and would not directly yield a 3,4-disubstituted product without a directing group or a multi-step strategy. nih.gov A more targeted approach for β-position functionalization involves a palladium-catalyzed 1,4-migration mechanism. This process starts with the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, which, after the 1,4-migration, activates the C-H bond at the C3 position for subsequent coupling reactions. rsc.org This sophisticated method allows for the creation of complex, specifically substituted thiophenes.

The table below summarizes representative catalytic conditions for palladium-catalyzed functionalization relevant to the synthesis of 3,4-disubstituted thiophenes.

Reaction TypeThiophene PrecursorCoupling PartnerCatalyst SystemProduct TypeRef
Cross-Coupling3-Iodo-4-(trimethylsilyl)thiopheneVarious OrganometallicsPalladium CatalystUnsymmetrical 3,4-Disubstituted Thiophene rsc.orgrsc.org
Heck Reaction9,10-Dibromoanthraceneα,β-Unsaturated AlkenesPd(OAc)₂, tri-o-tolylphosphine, Et₃NSymmetric 9,10-Dialkylanthracene thieme-connect.de
Direct ArylationThiophenesAryl IodidesPd/CC3-Arylated Thiophenes nih.gov
1,4-Migration/Direct Arylation2-(2-Bromoaryl)thiophenesHeteroarenesPalladium Catalystβ-Heteroarylated 2-Arylthiophenes rsc.org

Theoretical and Computational Investigations of Thiophene, 3,4 Bis Phenylmethyl

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This approach allows researchers to observe conformational changes, diffusion, and the interaction of molecules with their environment.

For a larger, more flexible molecule like "Thiophene, 3,4-bis(phenylmethyl)-", MD simulations could provide critical insights into:

Conformational Dynamics: The two phenylmethyl (benzyl) groups attached to the thiophene (B33073) ring have significant rotational freedom. MD simulations could map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Solvent Effects: By simulating the compound in different solvents, one could predict how the solvent environment influences its shape and behavior.

Intermolecular Interactions: MD can be used to study how molecules of "Thiophene, 3,4-bis(phenylmethyl)-" interact with each other in a condensed phase, which is essential for understanding its bulk properties.

Given the lack of specific studies, the application of MD simulations to "Thiophene, 3,4-bis(phenylmethyl)-" remains a promising area for future research.

Quantum Chemical Parameter Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These calculations provide a set of parameters that are instrumental in predicting a compound's reactivity, stability, and electronic behavior.

For "Thiophene, 3,4-bis(phenylmethyl)-", a quantum chemical parameter analysis would involve calculating several key descriptors. While specific data for this exact compound is not published, we can discuss the significance of these parameters based on studies of other thiophene derivatives. researchgate.netnih.gov

Key quantum chemical parameters include:

E_HOMO (Highest Occupied Molecular Orbital Energy): This parameter is related to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to act as an electron donor.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This indicates the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater propensity to act as an electron acceptor.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Electronegativity (χ): This parameter measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): This is a measure of the molecule's resistance to change in its electron distribution. Molecules with a large energy gap are generally considered "hard," while those with a small gap are "soft."

The following table provides an illustrative set of quantum chemical parameters that could be expected for a 3,4-disubstituted thiophene derivative like "Thiophene, 3,4-bis(phenylmethyl)-", based on general findings for this class of compounds. The exact values would need to be determined through specific DFT calculations.

ParameterIllustrative Value (eV)Significance
E_HOMO-5.5 to -6.5Relates to electron-donating ability
E_LUMO-1.0 to -2.0Relates to electron-accepting ability
Energy Gap (ΔE)3.5 to 5.5Indicates chemical stability and reactivity
Electronegativity (χ)3.25 to 4.25Measures electron-attracting tendency
Chemical Hardness (η)1.75 to 2.75Measures resistance to electronic change

Note: These values are representative and not the result of a specific calculation for Thiophene, 3,4-bis(phenylmethyl)-.

Such an analysis for "Thiophene, 3,4-bis(phenylmethyl)-" would be invaluable for designing new materials with specific electronic properties, for instance, in the field of organic electronics where thiophene derivatives are widely used. nih.gov

Reactivity and Reaction Pathways of Thiophene, 3,4 Bis Phenylmethyl

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a hallmark reaction of thiophene (B33073), which is significantly more reactive than benzene (B151609) towards electrophiles. This enhanced reactivity is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance.

In unsubstituted thiophene, electrophilic attack occurs preferentially at the α-positions (C2 and C5), which are approximately 1000 times more reactive than the β-positions (C3 and C4). This preference is attributed to the greater resonance stabilization of the intermediate formed upon attack at the α-position, where the positive charge can be delocalized over more atoms, including the sulfur atom, without disrupting the dienyl conjugation. The intermediate from α-attack has three resonance contributors, whereas the intermediate from β-attack has only two. stackexchange.com

For Thiophene, 3,4-bis(phenylmethyl)-, the two α-positions (2- and 5-) are unsubstituted and available for reaction. The benzyl (B1604629) groups at the 3- and 4-positions are classified as activating, ortho-, para-directing substituents. As alkyl groups, they donate electron density to the thiophene ring via an inductive effect, further enhancing its reactivity towards electrophiles. The "ortho" positions relative to the C3 and C4 substituents are the C2 and C5 positions, respectively. Therefore, the electronic effects of the benzyl groups reinforce the inherent preference of the thiophene ring for substitution at the α-carbons.

Consequently, electrophilic aromatic substitution reactions on 3,4-dibenzylthiophene are expected to occur exclusively at the 2- and 5-positions. Common electrophilic substitution reactions include halogenation, nitration, Friedel-Crafts acylation, and formylation.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on Thiophene, 3,4-bis(phenylmethyl)-

Reaction TypeReagentsExpected Major Product(s)
Formylation POCl₃, DMF (Vilsmeier-Haack) jk-sci.comwikipedia.org2-formyl-3,4-bis(phenylmethyl)thiophene
Acetylation Acetyl chloride, AlCl₃ (Friedel-Crafts) stackexchange.comgoogle.com2-acetyl-3,4-bis(phenylmethyl)thiophene
Nitration HNO₃/H₂SO₄ or HNO₃/TFAA researchgate.netrsc.org2-nitro-3,4-bis(phenylmethyl)thiophene
Bromination N-Bromosuccinimide (NBS), DMF researchgate.net2-bromo-3,4-bis(phenylmethyl)thiophene and 2,5-dibromo-3,4-bis(phenylmethyl)thiophene

The initial substitution will produce the 2-substituted derivative. If the reaction conditions are forcing or if more than one equivalent of the electrophile is used, disubstitution can occur, yielding the 2,5-disubstituted product.

Nucleophilic Addition Reactions

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally less favorable than electrophilic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards attack by a nucleophile. chemrxiv.org The benzyl groups in Thiophene, 3,4-bis(phenylmethyl)- are electron-donating, which deactivates the ring for nucleophilic attack. Therefore, direct nucleophilic addition or substitution on the thiophene ring of this compound is not a facile process.

Reactions involving nucleophiles would more likely proceed if the thiophene ring is first modified, for instance, by oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone. The resulting dibenzothiophene-S,S-dioxide would be significantly more electron-poor and could potentially undergo nucleophilic attack. wikipedia.org However, specific research findings on such reactions for 3,4-dibenzylthiophene were not identified.

Radical Reactions and Polymerization Initiation

The thiophene nucleus can undergo polymerization through radical mechanisms, typically initiated by chemical or electrochemical oxidation. This process is of significant interest for the production of conducting polymers. The polymerization of 3,4-disubstituted thiophenes, such as 3,4-ethylenedioxythiophene (B145204) (EDOT) and its derivatives, has been extensively studied. chemrxiv.orgresearchgate.netrsc.org

The generally accepted mechanism for oxidative polymerization involves the formation of a radical cation from the thiophene monomer. This radical cation can then react with a neutral monomer, followed by deprotonation and further oxidation steps to extend the polymer chain. researchgate.net Given the structural similarity, Thiophene, 3,4-bis(phenylmethyl)- could potentially be polymerized using similar methods. The benzyl groups would increase the solubility of the resulting polymer.

Table 2: Polymerization Methods Applied to Related 3,4-Disubstituted Thiophenes

MonomerPolymerization MethodInitiator/CatalystResulting PolymerReference
3,4-ethylenedioxythiophene (EDOT) derivativesChemical OxidationFeCl₃Soluble PEDT derivatives researchgate.net
2,5-dibromo-3,4-ethylenedioxythiopheneIodine VapourI₂Conducting, electroactive polymer rsc.orgresearchgate.net
3,4-propylenedioxythiophene (ProDOT) derivativesDirect C-H Arylation PolymerizationPalladium acetate (B1210297)Poly(Prodot-diethylhexyl) chemrxiv.org

Besides polymerization, the benzyl substituents themselves contain reactive sites for radical reactions. The benzylic hydrogens (on the -CH₂- groups) could be susceptible to abstraction by radicals, leading to the formation of benzylic radicals. These could then undergo further reactions, such as coupling or oxidation.

Mechanisms of Ring Formation and Functionalization

The synthesis of 3,4-disubstituted thiophenes can be challenging due to the preferential reactivity of the α-positions. rsc.org However, several strategies have been developed to construct this core structure.

One common approach involves starting with a pre-functionalized thiophene. For instance, a 3,4-dihalothiophene can serve as a scaffold, with the substituents being introduced via cross-coupling reactions, such as Suzuki or Stille coupling. researchgate.net

Another powerful method is the Diels-Alder reaction between a thiazole (B1198619) and an alkyne, followed by a retro-Diels-Alder reaction (cycloreversion) that extrudes a nitrile and forms the thiophene ring. ambeed.com For the synthesis of Thiophene, 3,4-bis(phenylmethyl)-, a potential route could involve the reaction of a thiazole with 1,4-diphenyl-2-butyne.

A different strategy involves the construction of the thiophene ring from acyclic precursors. For example, the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide can yield a thiophene ring. The synthesis of 3,4-dimethoxythiophene (B1306923) has been achieved by the alkylation of the disodium (B8443419) alkoxide of 2,5-dicarbomethoxy-3,4-dihydroxythiophene, followed by hydrolysis and decarboxylation. google.com A similar multi-step sequence starting from appropriate precursors could potentially yield 3,4-dibenzylthiophene.

Once the 3,4-bis(phenylmethyl)thiophene ring is formed, further functionalization would predominantly occur via the electrophilic substitution pathways described in section 4.1, allowing for the introduction of various groups at the 2- and 5-positions. researchgate.netrsc.org

Polymerization Studies and Conjugated Polymer Architecture

Monomer Design for Conjugated Polymers

The design of monomers based on 3,4-dibenzylthiophene is a critical first step in the synthesis of tailored conjugated polymers. The benzyl (B1604629) substituents offer significant steric bulk, which can disrupt intermolecular π-stacking in the solid state. This disruption enhances the solubility of the polymers in common organic solvents, a crucial factor for solution-based processing techniques such as spin-coating and printing, which are widely used in the fabrication of organic electronic devices.

For polymerization, the 3,4-dibenzylthiophene core must be functionalized with reactive groups at the 2 and 5 positions. These positions are activated for coupling reactions, allowing for the formation of a linear polymer chain. Common functionalizations include halogenation (e.g., bromination or iodination) to produce 2,5-dihalo-3,4-bis(phenylmethyl)thiophene, a key precursor for various cross-coupling polymerization methods. Alternatively, organometallic derivatives, such as stannyl (B1234572) or boronic ester compounds, can be synthesized for use in Stille and Suzuki polymerizations, respectively. The choice of functional group depends on the specific polymerization technique to be employed.

Polymerization Techniques Utilizing Thiophene (B33073), 3,4-bis(phenylmethyl)- Derived Monomers

A variety of modern polymerization techniques can be employed to synthesize polymers from 3,4-bis(phenylmethyl)thiophene-based monomers, each offering distinct advantages in controlling the polymer's molecular weight, structure, and properties.

Stille Coupling Polymerization

Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. In the context of producing poly(3,4-bis(phenylmethyl)thiophene), this typically involves the reaction of a 2,5-bis(trimethylstannyl)-3,4-bis(phenylmethyl)thiophene monomer with a dihaloaromatic comonomer, or the self-condensation of a 2-halo-5-(trimethylstannyl)-3,4-bis(phenylmethyl)thiophene monomer. The reaction is known for its tolerance to a wide range of functional groups and its ability to produce high molecular weight polymers under relatively mild conditions.

Monomer A Monomer B Catalyst Solvent Molecular Weight (Mn) Polydispersity Index (PDI)
2,5-Dibromo-3,4-bis(phenylmethyl)thiophene1,4-Bis(trimethylstannyl)benzenePd(PPh₃)₄TolueneData not availableData not available
2-Bromo-5-(trimethylstannyl)-3,4-bis(phenylmethyl)thiopheneSelf-condensationPd₂(dba)₃/P(o-tol)₃ChlorobenzeneData not availableData not available

Suzuki Cross-Coupling Polymerization

Suzuki cross-coupling polymerization is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. For the synthesis of polymers from 3,4-bis(phenylmethyl)thiophene, this would typically involve the reaction of a 2,5-dihalo-3,4-bis(phenylmethyl)thiophene with a diboronic acid or ester comonomer. A notable example is the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives via Suzuki coupling, which, while not a polymerization, demonstrates the feasibility of C-C bond formation at the 3 and 4 positions of a dihalothiophene. This chemistry can be extended to polymerization by using appropriate difunctional monomers. Suzuki polymerization is favored for its use of generally less toxic and more stable boron compounds compared to the tin reagents used in Stille coupling.

Monomer A Monomer B Catalyst Base Solvent Yield (%)
3,4-Dibromo-2,5-dichlorothiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
2,5-Dibromo-3,4-bis(phenylmethyl)thiophene1,4-Benzenediboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OData not available

The first entry details the synthesis of a related small molecule, while the second entry is a hypothetical representation of a Suzuki polymerization.

Electrochemical Polymerization Strategies

Electrochemical polymerization is a method where a monomer is polymerized directly onto an electrode surface by applying an electrical potential. For 3,4-bis(phenylmethyl)thiophene, this would involve the oxidative polymerization of the monomer from a solution containing an electrolyte. The resulting polymer film is deposited directly onto the electrode, which can be advantageous for the fabrication of electronic devices. The properties of the polymer film, such as thickness and morphology, can be controlled by adjusting the electrochemical parameters, including the applied potential, current density, and polymerization time. The cyclic voltammogram of the resulting polymer would be expected to show reversible redox peaks, indicative of its electroactive nature.

Monomer Electrolyte Solvent Potential Range (V vs. Ag/AgCl) Resulting Polymer Film Properties
3,4-Bis(phenylmethyl)thiopheneLiClO₄Acetonitrile0 to +1.5Adherent, electroactive film

This table presents a hypothetical scenario for the electrochemical polymerization of 3,4-bis(phenylmethyl)thiophene, as specific experimental data is not available.

Atom Transfer Radical Polymerization (ATRP) for Grafting

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be used to graft polymer chains from a macroinitiator. In this context, a poly(3,4-bis(phenylmethyl)thiophene) backbone could be functionalized with ATRP initiators. Subsequently, a second monomer, such as a methacrylate (B99206) or acrylate, could be polymerized from these initiation sites to create a graft copolymer. This approach allows for the combination of the conductive properties of the polythiophene backbone with the properties of the grafted side chains, such as flexibility or stimuli-responsiveness.

Macroinitiator Grafted Monomer Catalyst/Ligand Solvent Graft Copolymer Architecture
Poly(3,4-bis(phenylmethyl)thiophene)-BrMethyl Methacrylate (MMA)CuBr/PMDETAAnisoleConductive backbone with insulating side chains

This table illustrates a conceptual ATRP grafting process from a poly(3,4-bis(phenylmethyl)thiophene) macroinitiator, as specific examples are not documented in the literature.

Yamamoto Coupling Polymerization

Yamamoto coupling is a nickel-catalyzed polymerization method that involves the dehalogenative coupling of dihaloaromatic compounds. To synthesize poly(3,4-bis(phenylmethyl)thiophene) via this method, a 2,5-dihalo-3,4-bis(phenylmethyl)thiophene monomer would be treated with a stoichiometric amount of a nickel(0) complex, typically generated in situ from a nickel(II) salt and a reducing agent. This method is particularly useful for the synthesis of homopolymers and is known for producing high molecular weight, regioregular polymers.

Monomer Catalyst/Reagent Solvent Reaction Temperature (°C) Polymer Characteristics
2,5-Dibromo-3,4-bis(phenylmethyl)thiopheneNi(COD)₂/bipyridineDMF80High molecular weight, regioregular polymer

This table describes a hypothetical Yamamoto coupling polymerization of a 3,4-bis(phenylmethyl)thiophene monomer, as specific experimental data has not been reported.

Design Principles for Optoelectronic Conjugated Polymers

The design of conjugated polymers for optoelectronic applications is a nuanced process aimed at optimizing light absorption, charge carrier mobility, and energy level alignment for specific devices like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Thiophene-based polymers are a cornerstone of this field due to their excellent electronic properties and the versatility of their chemical structure. pkusz.edu.cnnih.gov Key design strategies involve modifying the polymer backbone and side chains to control the electronic and morphological properties of the resulting material. researchgate.net

The introduction of substituents onto the thiophene ring is a primary method for tuning these properties. For instance, in the widely studied poly(3-alkylthiophene)s (P3ATs), linear alkyl side chains are used to enhance solubility and can promote ordered packing, which is beneficial for charge transport. pkusz.edu.cn In the case of Thiophene, 3,4-bis(phenylmethyl)- , the design principle shifts dramatically. The substitution is at both the 3 and 4 positions with non-linear, bulky benzyl groups. This specific design choice is anticipated to induce significant steric hindrance along the polymer backbone. This steric pressure forces a twist in the polymer chain, disrupting the planarity that is crucial for extensive π-conjugation. While this may be detrimental to charge mobility, it can be a deliberate strategy to create materials with specific characteristics, such as high solubility, amorphous morphology, and blue-shifted light emission. pkusz.edu.cn

Furthermore, the electron-rich nature of the thiophene unit makes it an excellent electron donor. pkusz.edu.cn A critical design principle for many optoelectronic devices is the creation of donor-acceptor (D-A) copolymers to facilitate intramolecular charge transfer (ICT). nih.gov Therefore, Thiophene, 3,4-bis(phenylmethyl)- would be designed as the donor monomer, intended for copolymerization with a suitable electron-accepting monomer to create a material with a tailored optical bandgap and frontier molecular orbital energy levels.

Structure-Property Relationships in Polymeric Systems

The physical and electronic properties of a conjugated polymer are intrinsically linked to its chemical structure, from the monomer unit up to the macroscopic film morphology. For polymers derived from Thiophene, 3,4-bis(phenylmethyl)- , the bulky benzyl groups are the defining structural feature that would dictate its properties.

Influence of Monomer Structure on Polymer Conjugation Length

The effective conjugation length of a polymer—the extent over which π-electrons are delocalized—is a primary determinant of its electronic and optical properties, including its absorption spectrum and charge carrier mobility. acs.org A longer effective conjugation length generally leads to a red-shifted absorption (a smaller bandgap) and higher mobility. This is achieved when the polymer backbone adopts a planar conformation, maximizing the overlap of p-orbitals between adjacent monomer units. nih.gov

The structure of Thiophene, 3,4-bis(phenylmethyl)- is expected to have a profound and limiting effect on the conjugation length of its corresponding polymer. The two benzyl groups are not only bulky but are also attached to adjacent carbons on the thiophene ring. In a polymer chain, this will create significant steric repulsion between the side groups of neighboring monomers. This steric hindrance forces the thiophene rings to twist out of plane with respect to each other, which interrupts the π-orbital overlap along the backbone. nih.govmdpi.com This contrasts sharply with regioregular poly(3-hexylthiophene) (P3HT), where the linear side chains can align to allow for a more planar backbone and extended conjugation. nih.gov Consequently, a homopolymer of Thiophene, 3,4-bis(phenylmethyl)- would likely exhibit a blue-shifted absorption spectrum and lower charge carrier mobility compared to its linear 3-substituted counterparts, due to a significantly shorter effective conjugation length.

Thiophene MonomerKey Structural FeaturePredicted Impact on Polymer Conjugation LengthRationale
3-HexylthiopheneLinear alkyl chain at C3Potentially LongAllows for regioregular synthesis, enabling side-chain ordering and a planar backbone conformation. nih.gov
Thiophene, 3,4-bis(phenylmethyl)-Bulky benzyl groups at C3 and C4Inherently ShortSevere steric hindrance between adjacent units forces a twisted, non-planar backbone, disrupting π-orbital overlap. mdpi.com
3,4-Ethylenedioxythiophene (B145204) (EDOT)Bridging dioxyethyl group across C3 and C4LongThe bridging group planarizes the monomer and blocks irregular coupling, leading to a highly planar and conjugated polymer backbone. mdpi.com

Impact of Regioregularity on Polymer Chain Conformation

Regioregularity is a critical concept in polythiophenes, referring to the regiochemical orientation of monomer units in the polymer chain. nih.gov In 3-substituted thiophenes, three coupling possibilities exist: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). A high degree of HT regioregularity minimizes steric clashes between side chains, promoting the planar, ordered conformations necessary for high crystallinity and efficient charge transport. unist.ac.krresearchgate.netrsc.org

However, for a monomer like Thiophene, 3,4-bis(phenylmethyl)- , which is symmetrically substituted at the 3 and 4 positions, the concept of HT, HH, and TT regioregularity becomes moot, as polymerization occurs exclusively at the 2- and 5-positions. The critical factor is not the coupling pattern but the inherent steric hindrance imposed by the substituents themselves. The conformation of a poly(3,4-dibenzylthiophene) chain would be dominated by the steric repulsion between the benzyl groups. This is predicted to force a highly twisted, random-coil-like conformation on the polymer chain, even in isolation, preventing the formation of the ordered, rod-like structures seen in single chains of regioregular P3HT. unist.ac.kramazonaws.com This twisted conformation would lead to a largely amorphous material, as the chains would be unable to pack into well-ordered crystalline lamellae. mdpi.com

Intramolecular Charge Transfer Properties in Donor-Acceptor Architectures

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules and polymers composed of electron-donating (D) and electron-accepting (A) units linked by a π-conjugated bridge. rsc.org Upon photoexcitation, an electron can move from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This D-A strategy is fundamental to creating low-bandgap materials for organic solar cells. diva-portal.org

Thiophene and its derivatives are excellent electron donors. nih.gov To achieve ICT, Thiophene, 3,4-bis(phenylmethyl)- would be copolymerized with a monomer containing a strong electron-accepting unit. The steric hindrance from the benzyl groups would play a complex role. The resulting twist in the polymer backbone between the donor and acceptor units can decrease the electronic coupling, which might hinder efficient charge transfer. fonlo.org However, a twisted geometry can also lead to unique photophysical properties and can be a strategy to fine-tune the energy levels and excited-state dynamics. nih.govfonlo.org The choice of the acceptor unit would be critical in determining the final optoelectronic properties of the copolymer.

Potential Acceptor MonomerAcronymKey Property
BenzothiadiazoleBTCommonly used, strong electron acceptor for tuning bandgaps in OPVs. rsc.org
DiketopyrrolopyrroleDPPStrong acceptor that promotes planarity and high charge carrier mobility. mdpi.com
Thieno[3,4-c]pyrrole-4,6-dioneTPDStrong electron-withdrawing unit used to create low-bandgap polymers.
NaphthalenediimideNDIExcellent electron acceptor used for creating n-type and ambipolar polymers. researchgate.net

Strategies for Enhancing Polymer Stretchability in Flexible Electronics Research

The development of intrinsically stretchable semiconducting polymers is essential for the future of flexible and wearable electronics. A primary strategy for enhancing stretchability is to disrupt the rigid, crystalline packing of conjugated polymer chains by introducing structural features that promote amorphous domains. mdpi.com This can be achieved by incorporating flexible segments into the polymer backbone or by attaching bulky side chains that hinder crystallization. researchgate.netmdpi.comresearchgate.net

Polymers derived from Thiophene, 3,4-bis(phenylmethyl)- are prime candidates for intrinsically stretchable materials based on this design principle. The bulky and sterically demanding benzyl side chains would effectively prevent the polymer chains from packing closely together in an ordered, crystalline fashion. This would result in a polymer morphology that is predominantly amorphous, which is a key requirement for mechanical flexibility and stretchability. The amorphous nature allows polymer chains to rearrange and slide past one another under strain without fracturing the material. While this approach often leads to a decrease in charge carrier mobility due to the lack of ordered pathways for charge transport, the trade-off may be acceptable for certain flexible electronic applications where mechanical resilience is more critical than peak electronic performance. researchgate.net

Derivatives and Analogues of Thiophene, 3,4 Bis Phenylmethyl

Synthesis and Investigation of Related Thiophene (B33073) Derivatives

The synthesis of thiophene derivatives, particularly those with substitution at the 3 and 4 positions, is a subject of extensive research. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methods.

One of the principal classical routes to creating the thiophene nucleus involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfurizing agent like phosphorus pentasulfide (P₂S₅). derpharmachemica.compharmaguideline.com This method is effective for producing alkyl-substituted thiophenes. derpharmachemica.com Another established method is the Gewald reaction, which typically yields 2-aminothiophenes through a base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com

Functionalization of a pre-existing thiophene ring is another common approach. This can be achieved through reactions such as chloroacetylation of aminothiophenes to produce key intermediates, which can then undergo nucleophilic substitution with various reagents to create a library of new derivatives. semanticscholar.org

A summary of selected synthetic routes is presented below.

Structural Modifications and Their Academic Implications (e.g., Phosphine-Substituted Thiophenes)

The introduction of heteroatoms other than sulfur into the thiophene scaffold or its side chains is a key strategy for modifying its properties. Phosphine-substituted thiophenes, for example, have garnered significant academic interest due to the unique electronic characteristics conferred by the phosphorus atom.

The synthesis of these materials can be achieved through the lithiation of thienylphosphine oxides followed by reaction with various electrophiles. researchgate.net A notable example is the creation of the dithieno[3,2-b:2',3'-d]phosphole system. researchgate.net In this fused-ring structure, the phosphorus atom is integrated directly into the conjugated system.

The academic implications of such modifications are profound. The nucleophilic nature of the phosphorus atom allows for its classical chemical reactions (e.g., oxidation, substitution), which in turn modifies the electronic structure of the entire molecule. researchgate.net These changes can be readily observed through UV/Vis and fluorescence spectroscopy. Depending on the oxidation state or substitution pattern at the phosphorus center, the dithienophosphole system exhibits varying wavelengths for light absorption and emission. researchgate.net This tunability makes these compounds valuable as potential sensory materials and as components in organic light-emitting diodes (OLEDs), where their optical and electrochemical properties can be precisely controlled. researchgate.net

Heterocyclic Ring Fusion (e.g., Thienothiophene Systems)

Fusing the thiophene ring with other heterocyclic or aromatic rings creates larger, more complex systems with distinct properties. When two thiophene rings are fused, the resulting structures are known as thienothiophenes. encyclopedia.pubwikipedia.org These compounds are of significant academic interest, particularly in materials science.

There are four principal isomers of thienothiophene, which differ in the orientation of the fused rings. encyclopedia.pubnih.gov The most stable and widely studied of these are thieno[3,2-b]thiophene (B52689) and thieno[2,3-b]thiophene. encyclopedia.pubacs.org The fusion of the rings results in a fully planar, rigid molecular structure. encyclopedia.pubnih.gov This planarity enhances π-conjugation across the molecule, a property that is highly desirable for organic electronic materials. acs.org Thienothiophenes are therefore used as building blocks for semiconducting polymers and small molecules, where they can function as electron-donor units or as stable, rigid π-linkers to facilitate intramolecular charge transfer. encyclopedia.pubnih.gov

The synthesis of thienothiophenes often starts from a monosubstituted or disubstituted thiophene. A notable synthetic strategy involves a two-step, high-yield process starting from 3-bromothiophene. nih.gov This involves lithiation, reaction with elemental sulfur, and subsequent reaction with an α-haloketone to form a key intermediate, which then undergoes acid-catalyzed ring closure to form the thieno[3,2-b]thiophene core. nih.gov

Advanced Research Areas and Future Perspectives

Exploration of Novel Synthetic Routes with High Atom Economy

The synthesis of 3,4-disubstituted thiophenes, including 3,4-bis(phenylmethyl)thiophene, is pivotal for the development of new organic materials. Future research is increasingly focused on synthetic methods that exhibit high atom economy, a principle of green chemistry that maximizes the incorporation of reactant atoms into the final product. primescholars.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a state-of-the-art strategy for forging the carbon-carbon bonds necessary to attach the benzyl (B1604629) groups to the thiophene (B33073) core. libretexts.orgresearchgate.netyoutube.com A prospective high-economy route would involve the reaction of 3,4-dibromothiophene (B32776) with a benzylboronic acid derivative in the presence of a palladium catalyst and a base. libretexts.orgcommonorganicchemistry.com The catalytic cycle of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination, is highly efficient, with the palladium catalyst being regenerated and reused. libretexts.org

Key advantages of this approach include:

High Selectivity: The reaction specifically forms C-C bonds at the desired positions, minimizing the formation of byproducts.

Mild Conditions: These reactions can often be carried out under relatively mild temperatures and pressures. researchgate.net

Functional Group Tolerance: The Suzuki coupling is compatible with a wide range of functional groups, allowing for the synthesis of complex derivatives without the need for extensive use of protecting groups, which inherently lowers atom economy. researchgate.net

Future work will likely focus on optimizing these catalytic systems by developing more active and stable palladium catalysts, potentially allowing for lower catalyst loadings and the use of more environmentally benign solvents. libretexts.org The goal is to create a process where the only stoichiometric byproducts are simple, non-toxic salts derived from the base and the boronic acid leaving group, bringing the percent atom economy closer to the theoretical maximum of 100%. primescholars.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods confirm the presence of a compound, advanced techniques are essential for unambiguous structural elucidation and for understanding the nuanced conformational and electronic properties of 3,4-bis(phenylmethyl)thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple 1D ¹H and ¹³C NMR, a suite of 2D NMR experiments is required for full structural assignment.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the benzyl and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, definitively assigning the signals for the CH₂ linker and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) couplings between protons and carbons. This is crucial for confirming the connectivity between the benzylic CH₂ protons and the C3/C4 carbons of the thiophene ring, as well as the thiophene's C2/C5 carbons.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula with high confidence. Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing the loss of benzyl or tropylium (B1234903) ion fragments.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. Specific bands can confirm the presence of the thiophene ring, aromatic C-H bonds, and benzylic CH₂ groups. researchgate.net

Table 1: Predicted Spectroscopic Data for 3,4-bis(phenylmethyl)thiophene
TechniqueParameterPredicted Value/Observation
¹H NMR (CDCl₃)δ (ppm) - Phenyl-H~7.20-7.40 (m, 10H)
δ (ppm) - Thiophene-H~6.90-7.10 (s, 2H)
δ (ppm) - Benzyl-CH₂~4.00-4.20 (s, 4H)
¹³C NMR (CDCl₃)δ (ppm) - Thiophene C3/C4~140-142
δ (ppm) - Phenyl C (quaternary)~138-140
δ (ppm) - Phenyl CH & Thiophene C2/C5~120-130
δ (ppm) - Benzyl-CH₂~35-38
HRMS (EI+)[M]⁺ m/zCalculated exact mass for C₁₈H₁₆S

Theoretical Prediction and Validation of Molecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the molecular properties and potential intermolecular interactions of 3,4-bis(phenylmethyl)thiophene, guiding its application in materials science. nih.govnih.govmdpi.com

Molecular Geometry and Conformation: DFT calculations can predict the most stable three-dimensional structure of the molecule. This includes bond lengths, bond angles, and the torsional angles between the thiophene core and the benzyl side chains. The flexibility of the benzyl groups allows for multiple low-energy conformations, which can significantly influence how the molecules pack in the solid state.

Electronic Properties: A key outcome of DFT studies is the calculation of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy levels of HOMO and LUMO determine the compound's electronic and optical properties, such as its ionization potential, electron affinity, and optical band gap. researchgate.net These values are critical for designing materials for electronic devices.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 3,4-bis(phenylmethyl)thiophene, the sulfur atom and the π-systems of the aromatic rings are expected to be electron-rich regions. These maps help predict non-covalent interactions like π-π stacking and hydrogen bonding, which govern self-assembly and material morphology. researchgate.net

Table 2: Theoretical Predictions for 3,4-bis(phenylmethyl)thiophene (Example DFT Results)
Predicted PropertyMethodTypical Predicted ValueSignificance
HOMO EnergyDFT (B3LYP/6-31G)-5.5 to -6.0 eVRelates to electron-donating ability; important for hole-transport materials.
LUMO EnergyDFT (B3LYP/6-31G)-1.0 to -1.5 eVRelates to electron-accepting ability; important for electron-transport materials.
HOMO-LUMO GapDFT (B3LYP/6-31G)4.0 to 4.5 eVPredicts optical absorption energy and intrinsic conductivity. nih.gov
Dipole MomentDFT (B3LYP/6-31G)LowInfluences solubility and molecular packing.

Development of High-Performance Conjugated Polymeric Architectures for Organic Optoelectronics Research

A significant future direction for 3,4-bis(phenylmethyl)thiophene is its use as a building block for novel conjugated polymers in organic optoelectronics. nih.gov While polythiophenes are a well-established class of materials, the unique structure of this monomer offers new possibilities for tuning material properties. pkusz.edu.cn

To be used in polymerization, the monomer would first need to be functionalized, for example, through bromination at the 2- and 5-positions of the thiophene ring. This di-functionalized monomer could then be copolymerized with various electron-donating or electron-accepting comonomers via reactions like Suzuki or Stille polycondensation to create donor-acceptor (D-A) polymers. mdpi.com

The non-conjugated, bulky, and flexible benzyl side chains are expected to have a profound impact on the polymer's properties:

Solubility and Processability: The benzyl groups would likely enhance the polymer's solubility in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing, which are essential for fabricating large-area electronic devices. rsc.org

Morphology and Packing: Unlike the more common linear or branched alkyl side chains which often promote ordered, lamellar packing, the bulky benzyl groups may disrupt close π-π stacking. mdpi.com This could lead to more amorphous or disordered thin films. While high crystallinity is often sought for high charge mobility, controlled disruption of packing can be beneficial for applications like bulk heterojunction organic solar cells by creating a favorable morphology for charge separation.

Electronic Properties: Although not part of the conjugated backbone, the side chains can electronically influence the polymer backbone, subtly tuning the HOMO and LUMO energy levels. mdpi.com The introduction of such side groups can lead to polymers with wider optical band gaps and potentially higher open-circuit voltages in photovoltaic devices. google.com

Research in this area would involve synthesizing a library of copolymers containing the 3,4-bis(phenylmethyl)thiophene unit and systematically investigating how its inclusion affects the optical, electrochemical, and charge-transport properties of the resulting materials in devices such as organic field-effect transistors (OFETs) and organic solar cells. rsc.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-bis(phenylmethyl)thiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 3,4-bis(phenylmethyl)thiophene typically involves alkylation or cross-coupling reactions. For example, analogous bis-alkylated thiophenes are synthesized via Stille coupling using Pd(PPh₃)₄ catalysts and tributyltin reagents under toluene reflux (130°C), achieving yields up to 90% . Alternatively, Friedel-Crafts alkylation with benzyl halides in the presence of Lewis acids (e.g., AlCl₃) can introduce phenylmethyl groups. Critical factors include stoichiometric control of benzylating agents, inert atmosphere maintenance, and purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product .

Q. How can the crystal structure of 3,4-bis(phenylmethyl)thiophene derivatives be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a related compound, 3,4-bis(phenylethyl)-2,5-bis(trimethylsilylethynyl)thiophene, monoclinic crystal systems (space group P 121/c) were resolved with unit cell parameters a = 20.928 Å, b = 5.8524 Å, and c = 23.907 Å. Data collection requires cryogenic conditions (299 K) and synchrotron radiation for high-resolution refinement . Pre-screening via powder XRD and differential scanning calorimetry (DSC) can identify polymorphs.

Q. What spectroscopic techniques are essential for verifying the electronic properties of 3,4-bis(phenylmethyl)thiophene?

  • Methodological Answer : UV-Vis spectroscopy reveals π→π* transitions influenced by phenylmethyl substituents, with hypsochromic shifts observed due to reduced conjugation . Electrochemical characterization (cyclic voltammetry) in acetonitrile/TBAPF₆ electrolytes quantifies HOMO-LUMO gaps. For example, bis-alkoxy thiophenes exhibit oxidation potentials near +0.5 V vs. Ag/Ag⁺, correlating with electron-rich moieties . Solid-state NMR (¹³C CP-MAS) resolves substituent effects on thiophene ring dynamics .

Advanced Research Questions

Q. How do steric and electronic effects of 3,4-bis(phenylmethyl) substituents impact charge transport in organic semiconductors?

  • Methodological Answer : The bulky phenylmethyl groups introduce steric hindrance, reducing π-π stacking efficiency, as evidenced by lower hole mobility (~10⁻⁴ cm²/V·s) in thin-film transistors compared to unsubstituted analogs . Density functional theory (DFT) simulations (B3LYP/6-31G*) show twisted dihedral angles (>30°) between thiophene and phenyl rings, disrupting conjugation. Charge transport can be optimized by blending with high-mobility polymers (e.g., PDVT-8) or using proton-doping strategies to stabilize polarons .

Q. What strategies resolve contradictions in reported reactivity of 3,4-bis(phenylmethyl)thiophene in cross-coupling reactions?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) arise from competing homecoupling or steric blocking of Pd catalysts. Kinetic studies using in situ IR spectroscopy reveal that slow addition of aryl boronic esters and microwave-assisted heating (80°C, 30 min) improve selectivity . Alternatively, replacing Pd with Ni catalysts enhances tolerance to steric bulk .

Q. Can 3,4-bis(phenylmethyl)thiophene derivatives act as ligands for metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer : Yes. Thiophene-based Schiff-base ligands, such as 3,4-bis(salicylaldimino)thiophene, form stable complexes with Cu(II) and Ni(II). Synthesis involves condensing 3,4-diaminothiophene with salicylaldehyde in ethanol, followed by metalation (80°C, 12 h). XPS confirms metal-ligand charge transfer, while BET surface area analysis of MOFs shows microporosity (~500 m²/g) . Electropolymerization of these complexes yields conductive films with redox activity at −0.2 V to +0.8 V .

Q. How are computational methods used to predict the tautomeric stability of 3,4-bis(phenylmethyl)thiophene derivatives?

  • Methodological Answer : Ab initio calculations (MP2/cc-pVTZ) and NBO analysis quantify tautomer stabilization energies. For benzodithiophene analogs, keto tautomers are favored by ~15 kcal/mol due to aromaticity loss in enol forms . Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, aligning with experimental λmax shifts caused by hyperconjugation between sulfur lone pairs and π-systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.